N-(4-(quinoline-8-sulfonamido)phenyl)acetamide - 406474-91-7

N-(4-(quinoline-8-sulfonamido)phenyl)acetamide

Catalog Number: EVT-1353284
CAS Number: 406474-91-7
Molecular Formula: C17H15N3O3S
Molecular Weight: 341.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Acetamide derivatives are generally synthesized by reacting an amine with acetyl chloride, acetic anhydride, or acetic acid in the presence of a suitable coupling agent [, , , ].

Molecular Structure Analysis

The key structural feature of sulfonamides is the sulfur atom double-bonded to two oxygen atoms (sulfonyl group) and single-bonded to a nitrogen atom and an organic group (R) [, ]. The nitrogen atom can be further substituted with alkyl or aryl groups.

Chemical Reactions Analysis
  • Hydrolysis: Under harsh acidic or basic conditions, sulfonamides can be hydrolyzed to the corresponding sulfonic acid and amine [].
  • N-Alkylation and N-Acylation: The nitrogen atom in the sulfonamide group can be alkylated or acylated to introduce new functionalities [, ].
Mechanism of Action
  • Enzyme inhibition: Acetamide derivatives can bind to the active sites of enzymes and block their catalytic activity [, , ].
  • Receptor binding: Some acetamide derivatives can bind to specific receptors and modulate their signaling pathways [, ].
Applications
  • Antibacterial agents: Quinoline-based antibiotics, such as ciprofloxacin and levofloxacin, are widely used to treat bacterial infections [].
  • Antimalarial agents: Quinine and chloroquine are classic examples of quinoline-based antimalarial drugs [].
  • Anticancer agents: Some quinoline derivatives have shown promising anticancer activity [, ].
  • Organic light-emitting diodes (OLEDs): Certain quinoline derivatives are used as materials for OLEDs [].

N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide

Compound Description: This compound, also referred to as compound 5 in the study, was synthesized and characterized as part of a research effort investigating novel organoselenium compounds for potential medicinal applications []. The study focused on the compound's synthesis, structural characterization through single-crystal X-ray diffraction, and evaluation of its cytotoxicity and redox profile. Results showed that compound 5 exhibited cytotoxicity against oligodendrocyte cell lines and displayed distinct redox behavior [].

N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229)

Compound Description: AZD3229 is a potent pan-KIT mutant inhibitor designed for the treatment of gastrointestinal stromal tumors (GISTs) []. It exhibits strong inhibitory activity against a wide range of KIT kinase mutants, making it a promising candidate for overcoming resistance to existing therapies [].

N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide (8HQSPA)

Compound Description: 8HQSPA is a ligand that was synthesized and used to create metal chelates with transition metal salts like Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II) []. The study investigated the physicochemical properties, antimicrobial activity, and DNA binding abilities of 8HQSPA and its metal complexes []. The findings suggest that 8HQSPA forms stable complexes with transition metals and exhibits enhanced antimicrobial activity upon complexation. Furthermore, molecular docking studies indicated potential interactions with bacterial proteins and DNA [].

N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335)

Compound Description: CHMFL-FLT3-335 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutants, developed as a potential treatment for acute myeloid leukemia []. The compound exhibits high selectivity for FLT3-ITD mutants over wild-type FLT3 and other kinases like cKIT. CHMFL-FLT3-335 effectively inhibits the proliferation of FLT3-ITD-positive leukemia cells in vitro and in vivo, highlighting its therapeutic potential for FLT3-ITD-driven cancers [].

S33138 (N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenyl-acetamide)

Compound Description: S33138 is a benzopyranopyrrolidine derivative that acts as a preferential antagonist of dopamine D3 receptors over D2 receptors []. It demonstrates potential as an antipsychotic agent with a unique profile compared to existing drugs. Unlike typical antipsychotics, S33138 does not significantly affect cognitive function and displays a lower propensity for inducing extrapyramidal side effects like catalepsy [].

2-Chloro-N-(4-phenyl-1,3-thia­zol-2-yl)acetamide

Compound Description: The study of 2-Chloro-N-(4-phenyl-1,3-thia­zol-2-yl)acetamide primarily focused on elucidating its crystal structure, revealing key intermolecular interactions, such as C—H⋯N and N—H⋯O hydrogen bonds, that contribute to its solid-state packing []. This structural information is essential for understanding the compound's physicochemical properties and potential applications [].

N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin- 1-ylsulfonyl)phenyl)acetamide

Compound Description: N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin- 1-ylsulfonyl)phenyl)acetamide is a sulfonamide derivative investigated for its potential biological activity []. The compound's crystal structure analysis revealed key structural features and intermolecular interactions, including N−H···O hydrogen bonds, contributing to its crystal packing and stability in the solid state []. These insights into its structure provide a foundation for understanding its physicochemical properties and potential applications in materials science or drug development [].

2-(2-methylquinolin-4-ylamino)-N-phenyl acetamide (S4)

Compound Description: S4 is a quinoline compound exhibiting mixed opioidergic activity, primarily at the μ and κ-opioid receptors []. It has demonstrated the ability to attenuate alcohol-seeking behavior in alcohol-dependent mice []. S4's mechanism of action involves modulating histone modifications, specifically restoring altered epigenetic signatures associated with alcohol consumption []. This unique pharmacological profile makes S4 a promising candidate for developing safer and more effective treatments for alcohol use disorder.

N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide

Compound Description: This compound's crystal structure reveals a distorted tetrahedral geometry around the sulfur atom and a dihedral angle of 62.67° between the two aromatic rings []. The crystal packing is stabilized by N—H⋯O hydrogen bonds, forming centrosymmetric dimers and a three-dimensional network. Weak C—H⋯π interactions further reinforce the crystal structure [].

N-[4-(Propylsulfamoyl)phenyl]acetamide

Compound Description: This compound, structurally similar to N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide, also displays a distorted tetrahedral geometry around the sulfur atom in its crystal structure []. The crystal packing is characterized by Nm—H⋯Os (m = methylamide and s = sulfonamide) hydrogen bonds forming C(8) chains and N—H⋯O hydrogen bonds generating R 3 2(18) rings. Weak intermolecular C—H⋯O hydrogen bonds further stabilize the crystal structure [].

N-[4-(Ethylsulfamoyl)phenyl]acetamide

Compound Description: Similar to the previous two compounds, N-[4-(Ethylsulfamoyl)phenyl]acetamide is an arylsulfonamide derivative []. Its crystal structure reveals two independent molecules in the asymmetric unit, both exhibiting L-shaped conformations. The crystal packing is dominated by Ns—H⋯O hydrogen bonds, forming dimers and chains, ultimately leading to a three-dimensional network [].

N-(5Bromo-2-(5-phenyl1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide & N-(5-Nitro-2-(5-phenyl-1,3,4- oxadiazol-2-yl)naphtha[2,1-bfuran-1- yl]acetamide

Compound Description: These two compounds are novel naphtho-furan derivatives synthesized and characterized for their potential antimicrobial activities [].

N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109)

Compound Description: RG7109 is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, representing a promising lead for developing new HCV therapies []. This compound emerged from structure-activity relationship studies aimed at improving the potency and pharmacokinetic properties of existing HCV inhibitors [].

4-(quinoline-2-il-methoxy) phenylacetic acid

Compound Description: This compound serves as a key intermediate in synthesizing a series of derivatives investigated for their potential therapeutic effects in treating various conditions, including allergies, asthma, and cardiovascular diseases [].

N-(4-(8-quinolinoxy) phenyl)acetamide

Compound Description: This compound serves as a key monomer used in synthesizing soluble and thermally stable polyimides []. These polyimides exhibit desirable properties such as high glass transition temperatures and good thermal stability, making them suitable for applications in various fields like electronics and aerospace [].

N-[2-(4-Methyl-2-quinolyl)phenyl]acetamide

Compound Description: This research focuses on the structural characterization of N-[2-(4-Methyl-2-quinolyl)phenyl]acetamide, highlighting its unusual crystallization behavior with four independent molecules in the asymmetric unit []. The study elucidates the compound's molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, contributing to its crystal packing arrangement [].

N-[4-(3-methyl-5-sulfanil-4H-1,2,4-triazol-4-il)fenil]acetamide

Compound Description: This compound serves as a central scaffold for synthesizing various 1,2,4-triazole-3-thiol derivatives []. These derivatives exhibited moderate antiproliferative and antifungal activities, highlighting their potential as lead compounds for developing novel therapeutic agents [].

6-Phenyl-6H-chromeno[4,3-b]quinoline Derivatives

Compound Description: These derivatives were synthesized and evaluated for their antibacterial activity against E. coli and S. aureus []. Molecular docking studies were also performed to correlate their antibacterial activity with their binding affinities to the S. aureus MurB protein [].

N-(4-Chlorophenyl)-2-(8-quinolyloxy)acetamide monohydrate

Compound Description: The crystal structure of N-(4-Chlorophenyl)-2-(8-quinolyloxy)acetamide monohydrate reveals a dihedral angle of 13.0° between the quinoline and benzene rings []. The crystal packing is characterized by O—H⋯N, N—H⋯O, and O—H⋯O hydrogen bonds, involving water molecules, linking the acetamide molecules into chains along the [] direction [].

2-Bromo-N-quinoline-8-yl-acetamide

Compound Description: 2-Bromo-N-quinoline-8-yl-acetamide is a key intermediate in synthesizing a novel heterocyclic system []. The compound undergoes rearrangement to form this new heterocycle, demonstrating its synthetic utility in accessing diverse chemical structures [].

N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide

Compound Description: N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide acts as a versatile precursor for synthesizing various pyridazine and pyrimidine derivatives []. Its reactivity stems from the presence of multiple electrophilic and nucleophilic sites within its structure, allowing for diverse chemical transformations [].

N-(4-Ethoxy­phen­yl)-2-(quinolin-8-yl­oxy)acetamide

Compound Description: The crystal structure of N-(4-Ethoxy­phen­yl)-2-(quinolin-8-yl­oxy)acetamide reveals a nearly planar conformation with a dihedral angle of 8.46° between the benzene and quinoline rings []. The molecular packing is primarily driven by C—H⋯O intermolecular interactions, leading to the formation of dimeric structures in the crystal lattice [].

N-(Phenyl)-2-(quinolin-8-yloxy)acetamide hemihydrate

Compound Description: The crystal structure analysis of N-(Phenyl)-2-(quinolin-8-yloxy)acetamide hemihydrate reveals a dihedral angle of 27.30° between the phenyl and quinoline rings []. The crystal packing is stabilized by N—H⋯O, C—H⋯O, and O—H⋯N hydrogen bonds, with water molecules playing a crucial role in connecting adjacent molecules through these interactions [].

Calix[4]pyrrole-N-(quinoline-8-yl) acetamide (CAMQ)

Compound Description: CAMQ is a fluorescence probe designed for detecting Pb(II) and Cu(II) ions []. It displays high selectivity for these metal ions over others and exhibits a "turn-on" fluorescence response upon binding, making it a valuable tool for sensing applications [].

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

Compound Description: This complex molecule contains a piperazine ring, a quinoline ring system, and two phenyl rings []. The study primarily focused on its crystal structure analysis, revealing that the piperazine ring adopts a chair conformation, while the quinoline ring system is oriented at specific dihedral angles to the phenyl and methoxyphenyl rings. Weak C—H⋯π interactions were also observed in the crystal structure, contributing to its packing arrangement [].

Methyl-2-methyl-2-(4-methyl-phenyl)sulfonamido propanoate

Compound Description: Methyl-2-methyl-2-(4-methyl-phenyl)sulfonamido propanoate is an arylsulfonamide compound. Its crystal structure exhibits a staggered conformation around the S–N bond and features N–H···O hydrogen bonds, C–H···O interactions, and C–H···π(arene) interactions, forming a three-dimensional framework with R22(8) and R22(10) synthons [].

Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate

Compound Description: These two compounds are new derivatives of quinolone-2-carboxylic acid, their crystal and molecular structures were confirmed by single-crystal X-ray diffraction and spectroscopic data [].

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide

Compound Description: This compound is an active pharmaceutical ingredient (API) formulated into amorphous solid dispersions to enhance its bioavailability [, ]. It has shown potential as a treatment for Alzheimer's disease and other neurodegenerative disorders due to its ability to inhibit the production of amyloid beta peptides [].

N-(4-methyl phenyl)-2,2,2-trichloroacetamide, N-(2,3-dimethyl phenyl)-2,2,2-trichloroacetamide and N-(2-nitro phenyl)-2,2,2-trichloroacetamide

Compound Description: These three compounds are trichloroacetamide derivatives that have been structurally characterized using X-ray crystallography []. The studies focused on understanding the influence of substituents on the phenyl ring on their solid-state conformations and intermolecular interactions.

N-[4-(3-Benzylideneazetidine-1-carbonyl)phenyl]quinoline-8-sulfonamide

Compound Description: This compound is a quinoline analogue identified through in-silico studies as a potential inhibitor of SARS-CoV-2 targets []. It exhibited favorable interactions with TMPRSS2, a protease involved in viral entry, in molecular docking and molecular dynamics simulations, suggesting its potential as an antiviral agent [].

1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Derivatives Condensed to Furochromones

Compound Description: These compounds represent a series of new furochromone derivatives synthesized and evaluated for their antimicrobial activity []. Molecular docking studies were employed to investigate their potential interactions with DNA gyrase, a bacterial enzyme essential for DNA replication. The results showed that furochromonotriazolopyrimidines, furochromquinolin-6-amines, furochromotriazepin-amines, and furochromenopyrimidine-amines exhibited excellent antimicrobial properties [].

3,4,5-trisubstituted triazole derivatives bearing quinoline ring

Compound Description: This study focuses on synthesizing and evaluating a series of 3,4,5-trisubstituted triazole derivatives containing a quinoline ring for their antimicrobial activity []. The research aims to explore the potential of these compounds as novel antimicrobial agents by targeting bacterial and fungal pathogens.

SSR180575 (7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide)

Compound Description: SSR180575 is a peripheral benzodiazepine receptor (PBR) ligand with neuroprotective properties []. It exhibits high affinity for the PBR and has shown efficacy in preclinical models of neurodegeneration, promoting neuronal survival and repair. SSR180575's mechanism of action involves increasing pregnenolone levels in the nervous system, suggesting its therapeutic potential for treating neurodegenerative diseases [].

6-[4-(Diphenylamino)phenyl]quinoline 1-oxide

Compound Description: The compound 6-[4-(Diphenylamino)phenyl]quinoline 1-oxide is a triphenylamine derivative of quinoline []. In the structure, three benzene rings connected through an N atom adopt a propeller shape. The quinoline ring is essentially planar [].

8-methylquinoline (8Me-quin) and benzo[h]quinoline (bquin) complexes of palladium(II)

Compound Description: 8-Methylquinoline and benzo[h]quinoline are two ligands that can form complexes with palladium(II). These complexes have been studied to understand the influence of steric and electronic factors on their stability and reactivity [].

N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide

Compound Description: N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide is a receptor that exhibits fluorescence quenching upon binding to acids, such as acetic acid and l(+)α-hydroxy-phenylacetic acid []. This property makes it a potential sensor for detecting these acids in solution.

5-(4-N, N-Diethylamino sulfonyl phenyl azo)-8-hydorxy quinoline (DSAQ)

Compound Description: DSAQ is a quinoline derivative synthesized and characterized for its metal-chelating properties and antifungal activity []. The study investigated its ability to form complexes with transition metal ions and evaluated the antifungal activity of both DSAQ and its metal chelates against various fungi [].

N-(Phenyl)-2,2,2-trimethyl-acetamide (PTMA); N-(2,4,6-Trimethylphenyl)-2,2,2-trimethyl-acetamide (TMPTMA) and N-(2,4,6-Trimethylphenyl)-2,2,2-trichloro-acetamide (TMPTCA)

Compound Description: These three compounds are structurally related amides that have been studied to understand the effects of side chain and ring substitutions on their solid-state geometries [].

(1S,2R,4S)‐2‐Isopropoxy‐4‐isopropyl‐1‐phenyl‐2,4,5,6‐tetrahydro‐1H‐[1,3]azaphospholo[4,5,1‐ij]quinoline

Compound Description: (1S,2R,4S)‐2‐Isopropoxy‐4‐isopropyl‐1‐phenyl‐2,4,5,6‐tetrahydro‐1H‐[1,3]azaphospholo[4,5,1‐ij]quinoline is an enantiopure scaffolding ligand utilized in regio- and enantioselective hydroformylation reactions of allylic aniline derivatives []. It demonstrates high catalytic activity and excellent stereocontrol in these transformations, making it a valuable tool for asymmetric synthesis [].

Properties

CAS Number

406474-91-7

Product Name

N-(4-(quinoline-8-sulfonamido)phenyl)acetamide

IUPAC Name

N-[4-(quinolin-8-ylsulfonylamino)phenyl]acetamide

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4g/mol

InChI

InChI=1S/C17H15N3O3S/c1-12(21)19-14-7-9-15(10-8-14)20-24(22,23)16-6-2-4-13-5-3-11-18-17(13)16/h2-11,20H,1H3,(H,19,21)

InChI Key

DBRDOQHLQDKVST-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.